2-Amino-2-cyclobutylethanol

Description

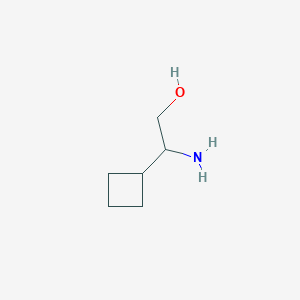

2-Amino-2-cyclobutylethanol (CAS: 1270372-26-3) is a chiral amino alcohol characterized by a cyclobutyl group and an amino (-NH₂) group attached to the second carbon of an ethanol backbone. Systematic nomenclature rules, as outlined in Chemical Abstracts (), confirm its unambiguous identification, avoiding confusion with structurally similar ethanolamine derivatives.

Properties

IUPAC Name |

2-amino-2-cyclobutylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBFSGQLWVPDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyclobutylethanol typically involves the reaction of cyclobutanone with ammonia or an amine under reductive conditions. One common method is the reductive amination of cyclobutanone using ammonia and a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form cyclobutylamines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. For example, reaction with acyl chlorides can produce amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Acyl chlorides, sulfonyl chlorides, or alkyl halides under basic or acidic conditions.

Major Products Formed:

Oxidation: Cyclobutanone derivatives.

Reduction: Cyclobutylamines.

Substitution: Amides, sulfonamides, or alkylated amines.

Scientific Research Applications

2-Amino-2-cyclobutylethanol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclobutylethanol involves its interaction with various molecular targets, depending on its application. In biochemical contexts, it may act as a substrate or inhibitor of specific enzymes, influencing metabolic pathways. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Amino-2-cyclobutylethanol with structurally related amino alcohols, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Basic Data

Key Comparisons

Substituent Effects on Reactivity and Stability Cyclobutyl vs. Phenyl Groups: The cyclobutyl group in this compound imposes greater ring strain compared to the phenyl group in 2-Amino-1-phenylethanol. This strain may enhance reactivity in ring-opening reactions or catalysis, whereas the aromatic phenyl group in the latter compound offers π-π stacking interactions, useful in supramolecular chemistry .

Physicochemical Properties Solubility: Cyclic substituents like cyclobutyl reduce solubility in polar solvents compared to linear amino alcohols (e.g., ethanolamine). Melting Points: Cyclobutane’s strain may lower melting points relative to more stable cyclopentane derivatives. For instance, 2-Cyclopentylethanol (CAS: 52829-98-8) has a higher boiling point (≈200°C) due to reduced strain and stronger van der Waals interactions .

Applications Pharmaceutical Intermediates: 2-Amino-1-phenylethanol is utilized in chiral resolutions and asymmetric syntheses, while this compound’s strained structure may favor niche applications in constrained peptide design . Industrial Uses: 2-Cyclopentylethanol serves as a solvent or fragrance component, whereas amino-substituted derivatives like this compound are restricted to laboratory settings due to reactivity and safety considerations .

Safety and Handling 2-Amino-2-(2,5-difluorophenyl)ethanol is labeled with 95% purity and unspecified hazards, while 2-Amino-1-phenylethanol is explicitly advised against household or food-related uses .

Research Findings and Gaps

- Synthetic Routes: this compound’s synthesis likely involves cyclobutane ring formation via [2+2] cycloaddition, followed by amino group introduction, akin to methods for 2-Amino-1-phenylethanol (e.g., reductive amination) .

Biological Activity

Overview

2-Amino-2-cyclobutylethanol, also known as (2R)-2-amino-2-cyclobutylethan-1-ol, is a chiral compound characterized by its cyclobutane ring and amino alcohol functional group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₆H₁₄NO

- Molecular Weight : 114.19 g/mol

- CAS Number : 1259608-21-3

Synthesis

The synthesis of this compound typically involves:

- Cyclobutane Formation : Achieved through cycloaddition reactions or reduction of cyclobutanone.

- Amino Alcohol Formation : Often involves catalytic hydrogenation of cyclobutylcarbinol in the presence of ammonia.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The amino group can participate in nucleophilic substitution reactions, while the cyclobutane ring provides structural rigidity that may enhance binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition Studies

The compound has been studied for its potential to inhibit various enzymes, including:

- Proteases : Its structural similarity to natural substrates allows it to act as a competitive inhibitor.

- Kinases : Preliminary studies suggest that it may modulate kinase activity, which is crucial in many signaling pathways.

Case Studies

- Inhibition of Hepatitis C Virus (HCV) Protease :

-

Antimicrobial Activity :

- Another study explored the antimicrobial potential of this compound against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2S)-2-Amino-2-cyclobutylethanol | C₆H₁₄NO | Enantiomer with distinct biological activity |

| Cyclobutanol | C₄H₈O | Simpler structure lacking amino group |

| Cyclobutylamine | C₄H₉N | Lacks hydroxyl group; different reactivity |

Research Applications

The compound's unique properties make it suitable for various applications in:

- Medicinal Chemistry : As a lead compound for drug development targeting viral infections and cancer.

- Material Science : Used in synthesizing novel materials with unique mechanical properties due to its rigid structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.